molecular formula C4H5IN2 B104959 4-Iodo-1-methyl-1H-imidazole CAS No. 71759-87-0

4-Iodo-1-methyl-1H-imidazole

Cat. No.: B104959
CAS No.: 71759-87-0
M. Wt: 208 g/mol
InChI Key: HUQSHNLGOKQVHA-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C4H5IN2 It is a derivative of imidazole, where an iodine atom is substituted at the fourth position and a methyl group at the first position

Scientific Research Applications

4-Iodo-1-methyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Safety and Hazards

4-Iodo-1-methyl-1H-imidazole is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

4-Iodo-1H-imidazole has been found to dramatically improve the open-circuit voltages of perovskite solar cells to 1.2 V . This suggests that 4-Iodo-1-methyl-1H-imidazole and its derivatives could have potential applications in the field of renewable energy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-methyl-1H-imidazole typically involves the iodination of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction proceeds as follows:

C4H6N2+I2+Oxidizing AgentC4H5IN2+By-products\text{C}_4\text{H}_6\text{N}_2 + \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{C}_4\text{H}_5\text{IN}_2 + \text{By-products} C4​H6​N2​+I2​+Oxidizing Agent→C4​H5​IN2​+By-products

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution: Formation of 4-substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Coupling: Formation of biaryl or alkyne-linked imidazole derivatives.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    4-Bromo-1-methyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chloro-1-methyl-1H-imidazole: Another halogenated derivative with distinct chemical properties.

Uniqueness: 4-Iodo-1-methyl-1H-imidazole is unique due to the presence of the iodine atom, which imparts specific reactivity and properties, such as higher molecular weight and potential for heavy atom effects in biological systems.

Properties

IUPAC Name

4-iodo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-7-2-4(5)6-3-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQSHNLGOKQVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378476
Record name 4-Iodo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71759-87-0
Record name 4-Iodo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1-methyl-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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